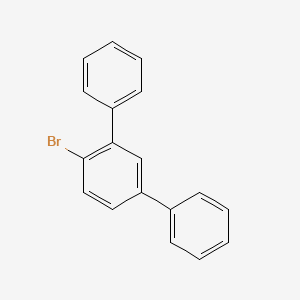

1-Bromo-2,4-diphenyl-benzene

説明

“1-Bromo-2,4-diphenyl-benzene” is a chemical compound with the molecular formula C18H13Br and a molecular weight of 309.2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with two phenyl groups and one bromine atom attached. The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound .

Chemical Reactions Analysis

Aryl halides, such as “this compound”, generally undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups can substantially enhance the rate of substitution .

科学的研究の応用

Synthesis and Material Applications

1-Bromo-2,4-diphenyl-benzene serves as a key intermediate in the synthesis of complex organic compounds and materials with unique properties. For instance, its derivative, 1-Bromo-4-(2,2-diphenylvinyl)benzene, was synthesized and found to exhibit aggregation-induced emission (AIE) peculiarity, highlighting its potential in the development of new luminescent materials (Liang Zuo-qi, 2015). Another study demonstrated the use of a palladium–tetraphosphine catalyzed cross-coupling reaction of aryl bromides with arylboronic acids, showcasing the compound's role in facilitating high turnover numbers in synthesis reactions, which is crucial for the efficient production of pharmaceuticals and other organic compounds (M. Feuerstein et al., 2001).

Photoluminescence and Electronic Properties

The photoluminescence properties of derivatives of this compound have been extensively studied, indicating their application in optoelectronic devices and sensors. For example, a study on the synthesis and fluorescence properties of a related compound revealed significant fluorescence intensity in solid-state, suggesting its application in solid-state lighting and display technologies (Liang Zuo-qi, 2015). Additionally, hyperbranched conjugated poly(tetraphenylethene) polymers, synthesized from similar brominated compounds, demonstrated aggregation-induced emission, fluorescent photopatterning, and potential in explosive detection, further underscoring the versatile applications of these materials in advanced technology and safety (Rongrong Hu et al., 2012).

Chemical Stability and Reactivity

Studies on the chemical stability and reactivity of brominated compounds provide insights into their safe handling and potential environmental impact. For instance, the thermal decomposition mechanisms of brominated flame retardants have been analyzed to understand their behavior under conditions that might lead to the release of toxic by-products (M. Altarawneh & B. Dlugogorski, 2014). This research is critical for developing safer flame retardants and assessing their environmental footprint.

作用機序

- In a typical reaction, the bromine atom is replaced by another nucleophile (e.g., hydroxide ion or water) at the benzylic position. This results in the formation of a negatively charged intermediate, which subsequently loses a halide anion (e.g., bromide) to regenerate the aromatic ring .

- The benzylic position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring. This resonance allows for the formation of a stable carbocation intermediate during the substitution process .

Mode of Action

特性

IUPAC Name |

1-bromo-2,4-diphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBYRANGXOOPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289713 | |

| Record name | 4'-bromo-1,1':3',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60631-83-6 | |

| Record name | NSC63063 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-bromo-1,1':3',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

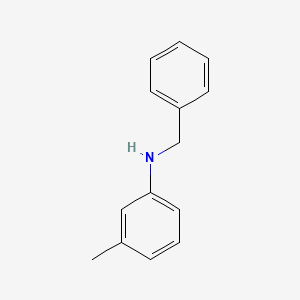

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。